molecular formula C18H22N2O4S B6089433 N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide

N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide

Cat. No. B6089433
M. Wt: 362.4 g/mol
InChI Key: JVFFBNSGBXZISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 receptor (AT2R), which is known to play a key role in pain transmission and inflammation. EMA401 has shown promising results in preclinical and clinical trials and has the potential to become a new treatment option for chronic pain patients.

Mechanism of Action

EMA401 acts as a highly selective antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which is known to play a key role in pain transmission and inflammation. By blocking the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, EMA401 reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a good safety profile and minimal side effects in preclinical and clinical trials. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. EMA401 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other pain medications.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which allows for precise targeting of pain-sensing neurons. It has also been shown to have a good safety profile and minimal side effects, making it a suitable candidate for use in animal models. However, EMA401 has limitations in terms of its availability and cost, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the investigation of its potential use in other pain conditions, such as neuropathic pain associated with diabetes and fibromyalgia. Additionally, further studies are needed to better understand the mechanism of action of EMA401 and its potential interactions with other pain medications.

Synthesis Methods

EMA401 is synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The first step involves the formation of the beta-alanine intermediate, which is then coupled with the 4-ethoxyphenylalanine to form the dipeptide intermediate. This intermediate is then reacted with the phenylmethanesulfonyl chloride to form EMA401.

Scientific Research Applications

EMA401 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in various animal models of neuropathic and inflammatory pain. In clinical trials, EMA401 has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.

properties

IUPAC Name

N-[4-[3-(4-ethoxyanilino)propanoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-17-10-8-15(9-11-17)19-13-12-18(21)14-4-6-16(7-5-14)20-25(2,22)23/h4-11,19-20H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFFBNSGBXZISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(4-Ethoxyanilino)propanoyl]phenyl}methanesulfonamide

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